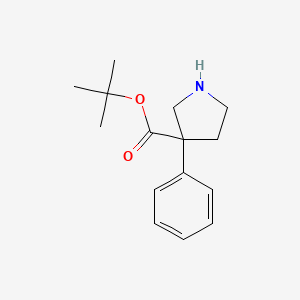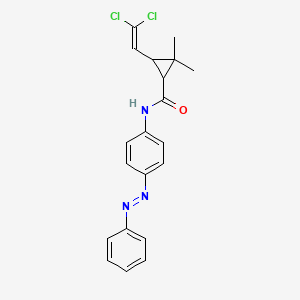
N-(2-(3-(4-クロロフェニル)-6-オキソピリダジン-1(6H)-イル)エチル)フラン-2-カルボキサミド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)furan-2-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds It features a pyridazinone core linked to a furan ring through an ethyl chain, with a chlorophenyl substituent
科学的研究の応用
N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)furan-2-carboxamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It may serve as a probe to study biological processes involving pyridazinone and furan derivatives.
Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
Target of Action
The primary target of this compound is the Nav1.8 sodium channel . This channel is a tetrodotoxin-resistant (TTX-R) sodium channel with a high activation threshold and slow inactivating kinetics . It is highly expressed in small-diameter sensory neurons and has been implicated in signaling various types of pain .
Mode of Action
The compound acts as a sodium channel blocker . It has high-affinity and selectivity for inhibiting human Nav1.8 sodium channels . The compound’s interaction with its targets results in the reduction of sodium ion flow through the channels, thereby decreasing the excitability of the neurons .
Biochemical Pathways
The compound’s action on the Nav1.8 sodium channels affects the neuronal signaling pathways associated with pain . By blocking these channels, the compound reduces the inflow of low-intensity mechanical signals to spinal wide dynamic range (WDR) neurons . Nav18 sodium channels on central terminals seem to be key to the modulation of spontaneous firing in neuropathic rats .
Pharmacokinetics
It is known that the compound can be systemically delivered
Result of Action
The compound’s action results in the attenuation of spinal neuronal activity in neuropathic rats . Specifically, it reduces mechanically evoked and spontaneous WDR neuronal activity . This leads to a reduction in behavioral measures of chronic pain .
生化学分析
Biochemical Properties
N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)furan-2-carboxamide has been found to interact with certain enzymes and proteins . It is known to be a potent blocker of the Nav1.8 sodium channel, a tetrodotoxin-resistant sodium channel that contributes to action potential electrogenesis in neurons . This interaction can influence biochemical reactions within the cell, particularly those related to nerve signal transmission .
Cellular Effects
The effects of N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)furan-2-carboxamide on cells are largely tied to its interaction with the Nav1.8 sodium channel . By blocking this channel, the compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)furan-2-carboxamide involves its binding to the Nav1.8 sodium channel . This binding blocks the channel, preventing the flow of sodium ions and thus disrupting the generation of action potentials . This can lead to changes in gene expression and other cellular processes .
Temporal Effects in Laboratory Settings
It is known that the compound’s effects on neuronal activity can be observed following administration .
Dosage Effects in Animal Models
In animal models, the effects of N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)furan-2-carboxamide have been observed to vary with dosage . For example, in rat models of neuropathic and inflammatory pain, the compound was found to produce significant antinociception at certain dosages .
Metabolic Pathways
Given its interaction with the Nav1.8 sodium channel, it may influence pathways related to nerve signal transmission .
Transport and Distribution
Given its interaction with the Nav1.8 sodium channel, it is likely to be present in tissues where this channel is expressed .
Subcellular Localization
Given its interaction with the Nav1.8 sodium channel, it is likely to be localized in areas of the cell where this channel is present .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)furan-2-carboxamide typically involves multiple steps:
Formation of the Pyridazinone Core: The pyridazinone core can be synthesized by the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via electrophilic aromatic substitution or through the use of chlorinated precursors.
Linking the Pyridazinone to the Furan Ring: This step involves the formation of an ethyl bridge between the pyridazinone and the furan ring, which can be achieved through nucleophilic substitution reactions.
Final Coupling: The final coupling step involves the reaction of the intermediate with furan-2-carboxylic acid or its derivatives under amide bond-forming conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like chromatography and crystallization.
化学反応の分析
Types of Reactions
N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxidized derivatives.
Reduction: The pyridazinone core can be reduced to form dihydropyridazinones or other reduced species.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic conditions to substitute the chlorine atom in the chlorophenyl group.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Dihydropyridazinones and other reduced species.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
類似化合物との比較
Similar Compounds
N-(2-(3-(4-chlorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)furan-2-carboxamide: Similar compounds include other pyridazinone derivatives and furan-containing molecules.
Comparison: Compared to other pyridazinone derivatives, this compound’s unique combination of a pyridazinone core, chlorophenyl group, and furan ring may confer distinct biological activities and chemical properties.
Uniqueness
Structural Features: The presence of both a pyridazinone core and a furan ring linked by an ethyl chain is relatively unique, potentially offering a combination of properties from both moieties.
Biological Activity: Its specific substitution pattern and functional groups may result in unique interactions with biological targets, making it a valuable compound for further research and development.
特性
IUPAC Name |
N-[2-[3-(4-chlorophenyl)-6-oxopyridazin-1-yl]ethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClN3O3/c18-13-5-3-12(4-6-13)14-7-8-16(22)21(20-14)10-9-19-17(23)15-2-1-11-24-15/h1-8,11H,9-10H2,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWBCERLQXABVRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(2-(6-((4-nitrobenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2471553.png)
![Ethyl 1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine-1-carboxylate](/img/structure/B2471555.png)



![12-[(2-Methylquinolin-8-yl)oxy]-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraene](/img/structure/B2471566.png)
![3-methyl-1-[2-(morpholin-4-yl)ethyl]-7-propyl-8-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2471568.png)

![2-(4-methylphenyl)-N-{5-[1-(propan-2-yl)-1H-pyrazol-5-yl]-1,3,4-oxadiazol-2-yl}acetamide](/img/structure/B2471570.png)

![4-(azepan-1-ylsulfonyl)-N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)benzamide](/img/structure/B2471572.png)
![methyl 2-[5-chloro-6-(oxan-4-yloxy)pyridine-3-amido]thiophene-3-carboxylate](/img/structure/B2471573.png)
